3-Cloro-6-(4-(2-metoxietil)piperazin-1-il)piridazina

Descripción general

Descripción

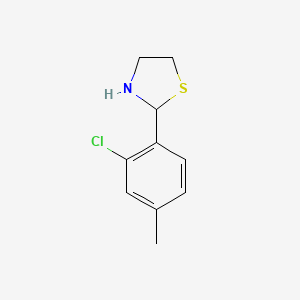

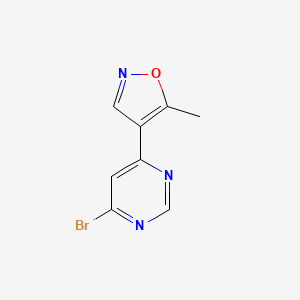

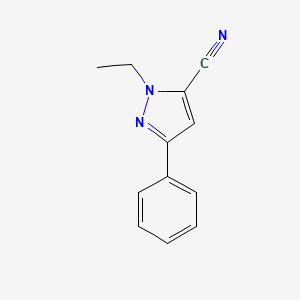

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. The piperazine ring in this compound adopts a chair conformation .

Molecular Structure Analysis

In the title compound, the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)° . The crystal structure is stabilized by weak intermolecular C—H N hydrogen-bond interactions .Mecanismo De Acción

Target of Action

For instance, pyrazinamide, a compound with a similar pyridazine ring, is an important first-line drug used in shortening TB therapy .

Mode of Action

For example, some compounds have been found to bind to DNA , while others have shown inhibitory effects on enzymes .

Biochemical Pathways

For instance, some compounds have been found to interact with DNA and enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit various effects, such as inhibitory effects on enzymes and interactions with DNA .

Action Environment

It’s worth noting that environmental conditions such as temperature and ph can often influence the stability and efficacy of many compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2 offers several advantages for laboratory experiments. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a potent and selective inhibitor of CK2 and has been shown to inhibit the activity of CK2 in a variety of cell types. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is also relatively easy to synthesize and is relatively inexpensive. However, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is not cell-permeable and must be used in combination with other compounds to penetrate cells.

Direcciones Futuras

1. Further studies of the mechanism of action of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2.

2. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other CK2-mediated processes, such as DNA replication and transcription.

3. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other cellular processes, such as cell proliferation, differentiation, and apoptosis.

4. Development of cell-permeable analogs of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine for use in laboratory experiments.

5. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of other transcription factors, such as c-Myc and NF-kB.

6. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other proteins, such as protein kinases and phosphatases.

7. Development of novel 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine analogs for use in drug discovery and development.

8. Investigation of the use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as a tool for studying the role of CK2 in cancer.

9. Development of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine-based inhibitors of CK2 for use in therapeutic applications.

10. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of microRNAs.

Aplicaciones Científicas De Investigación

Actividad Antiinotrópica

Se ha informado que el compuesto posee actividad antiinotrópica . Los agentes antiinotrópicos se utilizan para disminuir la fuerza de las contracciones del corazón, lo que puede ser beneficioso en afecciones como la miocardiopatía hipertrófica.

Antiagregación Plaquetaria

Se ha encontrado que tiene propiedades antiagregación plaquetaria . Esto significa que puede evitar que las células sanguíneas se agrupen, lo que puede ayudar a prevenir la formación de coágulos sanguíneos.

Actividad Antibacteriana

Se ha informado que el compuesto tiene propiedades antibacterianas . Esto sugiere que podría utilizarse en el desarrollo de nuevos antibióticos o como complemento de los tratamientos existentes.

Actividad Antiviral

Se ha encontrado que tiene actividades antivirales . Esto sugiere un posible uso en el tratamiento de diversas infecciones virales.

Desarrollo de Fármacos Cardiovasculares

El derivado de piridazinona de la piridazina, que incluye “3-Cloro-6-(4-(2-metoxietil)piperazin-1-il)piridazina”, se explotó inicialmente en la búsqueda de fármacos cardiovasculares . Esto indica su potencial en el desarrollo de nuevos tratamientos para enfermedades cardiovasculares.

Uso en Agroquímicos

El compuesto también se ha utilizado en agroquímicos . Esto sugiere que podría utilizarse en el desarrollo de nuevos pesticidas o herbicidas.

Amplio Espectro de Actividades Farmacológicas

En los últimos años, se ha encontrado que los derivados de la piridazina exhiben una amplia gama de actividades farmacológicas . Esto sugiere que “this compound” podría tener una variedad de aplicaciones en química medicinal.

Diseño de Fármacos

Un número considerable de piridazinonas, incluida “this compound”, se han descrito bien en una serie de artículos recientes por su uso en el diseño de fármacos . Esto indica su potencial como elemento clave en el desarrollo de nuevos fármacos.

Análisis Bioquímico

Biochemical Properties

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .

Cellular Effects

The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .

Propiedades

IUPAC Name |

3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDICJIJQCRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)

![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)

![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)